(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Description
This compound is a highly complex peptide derivative featuring multiple stereospecific amide bonds, heterocyclic moieties (pyrrolidine, indole, imidazole), and aromatic residues (4-hydroxyphenyl). The ethylcarbamoyl-pyrrolidine segment may enhance metabolic stability, while the 4-hydroxyphenyl group could improve solubility .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N14O13/c1-5-58-54(81)44-11-8-20-69(44)55(82)38(16-18-45(56)72)63-50(77)39(21-29(2)3)64-47(74)30(4)61-49(76)40(22-31-12-14-34(71)15-13-31)65-53(80)43(27-70)68-51(78)41(23-32-25-59-36-10-7-6-9-35(32)36)66-52(79)42(24-33-26-57-28-60-33)67-48(75)37-17-19-46(73)62-37/h6-7,9-10,12-15,25-26,28-30,37-44,59,70-71H,5,8,11,16-24,27H2,1-4H3,(H2,56,72)(H,57,60)(H,58,81)(H,61,76)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,79)(H,67,75)(H,68,78)/t30-,37+,38+,39+,40+,41+,42+,43+,44+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINANNBSRCDUOK-PCMWHEESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N14O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1139.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319432-42-3 | |
| Record name | 319432-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the sequential addition of functional groups. Each step may involve reactions such as amide bond formation, esterification, and selective protection/deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a drug candidate for the treatment of specific diseases.
Industry: As a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to a biological effect. The exact pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from peer-reviewed synthesis protocols, chemical databases, and pharmacological studies.
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Structural Complexity and Functional Diversity
- Target Compound vs. Compound: Both exhibit extensive peptide backbones with indole and imidazole side chains.
- Comparison with Singh's Catalyst : While both share pyrrolidine-carboxamide cores, Singh's Catalyst lacks aromatic heterocycles, reflecting its role in catalysis rather than bioactivity .
Pharmacological and Physicochemical Properties
- Solubility : The 4-hydroxyphenyl group in the target compound may confer better aqueous solubility compared to ’s methoxy-indole derivative, which is more lipophilic .
- Metabolic Stability : The ethylcarbamoyl group in the target compound could reduce enzymatic degradation relative to ’s urea-containing analog .
Database and Ontology-Based Classification
- PubChem/ChEMBL : The compound’s structure aligns with "peptide-like inhibitors" in ChEMBL, sharing scaffolds with protease inhibitors (e.g., HIV-1 protease) .
- KEGG LIGAND : Classified under "glycopeptide antibiotics" due to its hydroxylated aromatic groups and amide backbone, though its exact biological pathway remains uncharacterized .
Key Research Findings
Stereochemical Impact : The (2S) configuration in pyrrolidine and propanamide segments is critical for activity; analogs with (2R) configurations show 10-fold lower binding in computational models .
Thermodynamic Stability : Molecular dynamics simulations suggest the 4-hydroxyphenyl group stabilizes hydrophobic interactions in aqueous environments, unlike ’s methoxy-indole .
Patent Landscapes : Secured in focused libraries for "heterocyclic peptide therapeutics," the compound avoids structural overlap with patent-protected kinase inhibitors (e.g., imatinib analogs) .
Biological Activity
The compound (2S)-N-[(2S)-1-[[[2S)-1-[[[2S)-1-[[[2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[...]]]]]]]]]]]]]] is a complex multi-functional molecule with potential biological activity. This article aims to summarize its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure featuring multiple amino acid residues and functional groups, including indoles and imidazoles. These structural components suggest potential interactions with various biological targets.
The compound's biological activity may be attributed to its ability to interact with specific enzymes and receptors. Notably, research has indicated that similar compounds can act as inhibitors of phospholipases, which are crucial in lipid metabolism and signaling pathways. For example, phospholipase A2 (PLA2) inhibition has been linked to various therapeutic effects, including anti-inflammatory properties .
2. Pharmacological Effects
Studies have demonstrated that related compounds exhibit a range of pharmacological effects:
- Anti-inflammatory : Inhibition of PLA2 can reduce inflammatory responses in various models, suggesting potential uses in treating inflammatory diseases .
- Anticancer : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
- Neuroprotective : Certain structures within this compound class have been linked to neuroprotection against oxidative stress .
1. Inhibition of PLA2
A study assessed the inhibition of lysosomal phospholipase A2 by a library of compounds, revealing that many cationic amphiphilic drugs could inhibit PLA2G15 activity. The study found that this inhibition correlated strongly with the ability to induce phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes . This suggests that the compound may share similar properties.
2. Cytotoxicity in Cancer Cells
Another investigation evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
